2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol
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Overview
Description
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol typically involves the condensation of phenol and 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . The reaction conditions often include heating and the use of solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under acidic conditions.
Substitution: It can undergo esterification and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids for oxidation and alkylating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include oxidized derivatives and substituted phenolic compounds .
Scientific Research Applications
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: Used as an antioxidant in various chemical processes.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used to stabilize lubricant oils and other industrial products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It stabilizes free radicals and prevents oxidative degradation of materials. The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,4-Di-tert-butylphenol: Known for its use in stabilizing polymers.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as an antioxidant in plastics.
Uniqueness
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl][4-(2-hydroxyethyl)piperazin-1-yl]methyl}phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Properties
Molecular Formula |
C29H45N3O2 |
---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C29H45N3O2/c1-28(2,3)24-19-22(20-25(27(24)34)29(4,5)6)26(21-9-11-23(12-10-21)30(7)8)32-15-13-31(14-16-32)17-18-33/h9-12,19-20,26,33-34H,13-18H2,1-8H3 |
InChI Key |
ZEFVLIDAULRUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)CCO |
Origin of Product |
United States |
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